REACTION_CXSMILES
|
[CH2:1]([C:5]1[NH:6][C:7]([CH:11]=[O:12])=[C:8]([Cl:10])[N:9]=1)[CH2:2][CH2:3][CH3:4].[Br:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C(=O)C>C1(C)C=CC=CC=1.O>[CH2:1]([C:5]1[N:6]([CH2:18][C:17]2[CH:20]=[CH:21][C:14]([Br:13])=[CH:15][CH:16]=2)[C:7]([CH:11]=[O:12])=[C:8]([Cl:10])[N:9]=1)[CH2:2][CH2:3][CH3:4] |f:2.3.4|
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Name
|
|
Quantity
|
111.9 g
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Type
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reactant
|
Smiles
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C(CCC)C=1NC(=C(N1)Cl)C=O
|
Name
|
|
Quantity
|
153.02 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
103.5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
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CN(C(C)=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at room temperature for 4 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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After mixing for half an hour
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
|
WASH
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Details
|
The organic layer was washed two more times with 900 mL portions of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
WAIT
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Details
|
The residual oil was pumped overnight to a weight of 191.71 g (89.9% yield)
|
Duration
|
8 (± 8) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1N(C(=C(N1)Cl)C=O)CC1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |